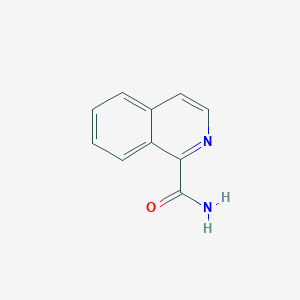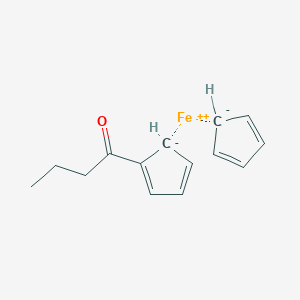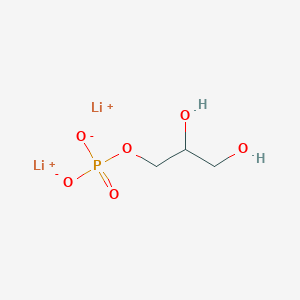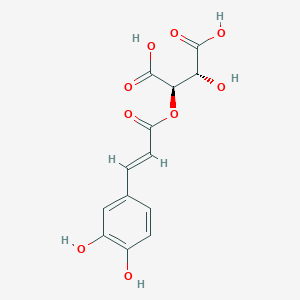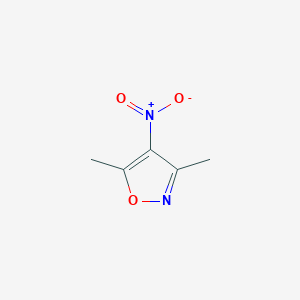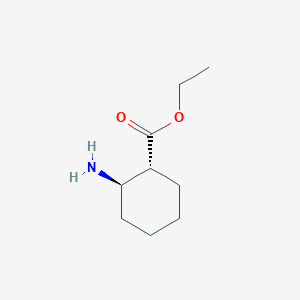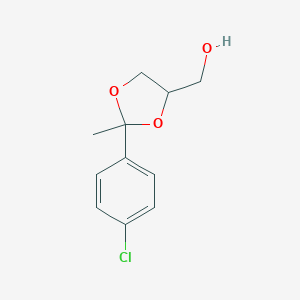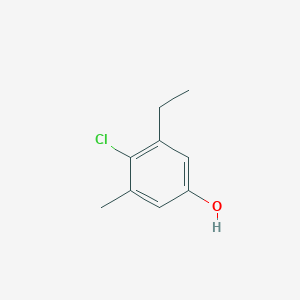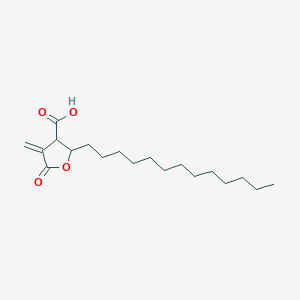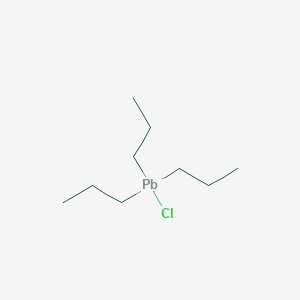
Tripropyl lead chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropyl lead chloride is a chemical compound that belongs to the family of organolead compounds. It is a colorless liquid that is highly toxic and has been used as a gasoline additive in the past. However, due to its harmful effects on human health and the environment, it has been banned in most countries.
Mecanismo De Acción
The exact mechanism of action of tripropyl lead chloride as a catalyst is not fully understood. However, it is believed that it acts as a Lewis acid catalyst by accepting a pair of electrons from the reactant molecule and forming a complex with it. This complex then undergoes further reactions to form the desired product.
Efectos Bioquímicos Y Fisiológicos
Tripropyl lead chloride is highly toxic and can cause severe damage to the nervous system, kidneys, and liver. It can also lead to anemia, gastrointestinal problems, and reproductive disorders. Exposure to tripropyl lead chloride can occur through inhalation, ingestion, or skin contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tripropyl lead chloride as a catalyst in lab experiments is its high catalytic activity and selectivity. It can also be easily synthesized and purified. However, its highly toxic nature makes it difficult to handle and requires strict safety precautions.
Direcciones Futuras
There are several future directions for the use of tripropyl lead chloride in organic synthesis. One area of research is the development of new and more efficient catalysts based on tripropyl lead chloride. Another area of research is the investigation of the mechanism of action of tripropyl lead chloride and its interactions with other molecules. Finally, there is a need for further studies on the toxic effects of tripropyl lead chloride and the development of safer alternatives for use in organic synthesis.
Métodos De Síntesis
Tripropyl lead chloride can be synthesized by reacting lead chloride with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at a temperature of around 60°C and produces tripropyl lead chloride as the main product.
Aplicaciones Científicas De Investigación
Tripropyl lead chloride has been extensively studied for its use as a catalyst in organic synthesis. It has been found to be an effective catalyst for a wide range of reactions such as Friedel-Crafts acylation, aldol condensation, and Diels-Alder reactions.
Propiedades
Número CAS |
1520-71-4 |
|---|---|
Nombre del producto |
Tripropyl lead chloride |
Fórmula molecular |
C9H21ClPb |
Peso molecular |
372 g/mol |
Nombre IUPAC |
chloro(tripropyl)plumbane |
InChI |
InChI=1S/3C3H7.ClH.Pb/c3*1-3-2;;/h3*1,3H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
QKQJBHIQKVJZMF-UHFFFAOYSA-M |
SMILES |
CCC[Pb](CCC)(CCC)Cl |
SMILES canónico |
CCC[Pb](CCC)(CCC)Cl |
Otros números CAS |
1520-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



